molecular formula C10H12OS B086383 2-(Ethylthio)-1-phenylethan-1-one CAS No. 10271-55-3

2-(Ethylthio)-1-phenylethan-1-one

Cat. No.: B086383
CAS No.: 10271-55-3
M. Wt: 180.27 g/mol
InChI Key: IMCBPLIREFBOKS-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of α-thio ketones, which are notable for their role in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

10271-55-3

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

S-ethyl 2-phenylethanethioate

InChI

InChI=1S/C10H12OS/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

IMCBPLIREFBOKS-UHFFFAOYSA-N

SMILES

CCSCC(=O)C1=CC=CC=C1

Canonical SMILES

CCSC(=O)CC1=CC=CC=C1

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Ethylthio)-1-phenylethan-1-one, highlighting differences in substituents, synthesis, and properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications Reference
This compound -S-C₂H₅ C₁₀H₁₂OS ~180.26 Not explicitly detailed Presumed intermediate in organosulfur chemistry
1-Cyclohexyl-2-(phenylthio)ethan-1-one -S-Ph, Cyclohexyl C₁₄H₁₈OS 242.36 Substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52% yield) Intermediate in asymmetric catalysis
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one -S-benzimidazolyl C₁₅H₁₂N₂OS 268.34 Multi-step synthesis via nucleophilic substitution Antimicrobial agent precursor
2-(Cyclohex-2-en-1-yl)-1-phenylethan-1-one Cyclohexenyl C₁₄H₁₆O 200.28 Grignard reaction with phenylmagnesium bromide Flavor/fragrance applications
(Z)-2-(3-Methylbenzo[d]thiazol-2-ylidene)-1-phenylethan-1-one Benzo[d]thiazolylidene C₁₆H₁₃NOS 267.35 Condensation reactions Solid-state emissive material (AIE properties)
2-(2-Bromophenyl)-1-phenylethan-1-one 2-Bromophenyl C₁₄H₁₁BrO 275.14 Friedel-Crafts acylation (75% yield) Intermediate in diastereoselective synthesis

Structural and Electronic Comparisons

  • Sulfur vs. Oxygen Substituents : The ethylthio group in this compound introduces stronger electron-withdrawing effects compared to oxygen analogs (e.g., ethoxy), enhancing electrophilicity at the ketone group. This property is critical in nucleophilic addition reactions .
  • Steric Effects : Bulky substituents like cyclohexenyl or benzimidazolyl reduce reactivity in crowded environments, whereas smaller groups (e.g., ethylthio) favor higher yields in substitution reactions .

Physicochemical Properties

  • Solubility : Sulfur-containing compounds generally exhibit lower polarity than oxygen analogs, enhancing solubility in organic solvents (e.g., EtOAc, DCM) but reducing aqueous solubility.

Key Research Findings and Trends

Substituent-Dependent Reactivity : The nature of the substituent (e.g., arylthio vs. alkylthio) significantly influences reaction pathways. For instance, phenylthio groups stabilize transition states in asymmetric catalysis , while ethylthio groups may favor simpler substitution reactions.

Synthetic Efficiency : Yields for sulfur-containing analogs (52–75% in cited studies) are comparable to oxygenated counterparts, though purification often requires chromatography due to byproduct formation .

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